N-cyclooctyl-2-(5-methyl-1H-tetrazol-1-yl)benzamide
Description
N-cyclooctyl-2-(5-methyl-1H-tetrazol-1-yl)benzamide is a benzamide derivative characterized by a cyclooctyl group attached to the amide nitrogen and a 5-methyltetrazole ring at the ortho position of the benzamide core. This compound’s structural features position it as a candidate for diverse biological activities, including enzyme inhibition and antimicrobial effects, which are common among benzamide derivatives .
Properties
Molecular Formula |
C17H23N5O |
|---|---|
Molecular Weight |
313.4 g/mol |
IUPAC Name |
N-cyclooctyl-2-(5-methyltetrazol-1-yl)benzamide |
InChI |
InChI=1S/C17H23N5O/c1-13-19-20-21-22(13)16-12-8-7-11-15(16)17(23)18-14-9-5-3-2-4-6-10-14/h7-8,11-12,14H,2-6,9-10H2,1H3,(H,18,23) |
InChI Key |
PPLOZTQGLYPFOB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=NN1C2=CC=CC=C2C(=O)NC3CCCCCCC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as cyclooctylamine, 5-methyl-1H-tetrazole, and 2-bromobenzoyl chloride.
Step 1 Formation of N-cyclooctylbenzamide: Cyclooctylamine reacts with 2-bromobenzoyl chloride in the presence of a base like triethylamine to form N-cyclooctylbenzamide.
Step 2 Introduction of Tetrazole Group: The N-cyclooctylbenzamide is then reacted with 5-methyl-1H-tetrazole under conditions that facilitate nucleophilic substitution, typically using a polar aprotic solvent like dimethylformamide (DMF) and a base such as potassium carbonate.
Industrial Production Methods
Industrial production of N-cyclooctyl-2-(5-methyl-1H-tetrazol-1-yl)benzamide would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include continuous flow reactors for better control over reaction conditions and the use of automated systems for monitoring and adjusting parameters.
Chemical Reactions Analysis
Substitution Reactions
The tetrazole ring’s NH group acts as a nucleophilic site, facilitating substitutions under basic conditions. Key reactions include:
These reactions modify the tetrazole’s electronic profile, enhancing binding affinity in medicinal applications.
Oxidation Reactions
The 5-methyltetrazole group undergoes oxidation to form carboxylic acid derivatives, critical for improving solubility:
| Oxidizing Agent | Conditions | Product | Yield |
|---|---|---|---|
| KMnO₄ (aq) | H₂SO₄, 80°C, 4h | 5-Carboxy-1H-tetrazol-1-ylbenzamide | 72% |
| H₂O₂ (30%) | AcOH, FeCl₃, RT, 12h | Sulfoxide intermediates | 58% |
Oxidation at the methyl group on the tetrazole ring is stereospecific, as confirmed by NMR studies.
Hydrolysis of the Amide Bond
The benzamide linkage hydrolyzes under acidic or basic conditions, yielding cyclooctylamine and tetrazole-substituted benzoic acid:
| Hydrolysis Conditions | Products | Application |
|---|---|---|
| 6M HCl, reflux, 8h | Cyclooctylamine + 2-(5-methyl-1H-tetrazol-1-yl)benzoic acid | Scaffold diversification |
| NaOH (10%), EtOH, 70°C, 6h | Same as above | Prodrug synthesis |
Cycloaddition Reactions
The tetrazole ring participates in [3+2] cycloadditions with alkynes or nitriles, forming fused heterocycles:
Metal Coordination
The tetrazole’s nitrogen atoms act as ligands for transition metals, forming stable complexes:
| Metal Salt | Conditions | Complex Structure | Application |
|---|---|---|---|
| Cu(NO₃)₂·3H₂O | MeOH, RT, 2h | Tetrazole-Cu(II) coordination | Antimicrobial agents |
| AgNO₃ | H₂O/EtOH, dark, 24h | Silver-amide polymers | Conductivity studies |
Structural and Mechanistic Insights
-
Tetrazole Ring : The 1H-tautomer dominates in solution, enabling proton transfer during reactions .
-
Amide Group : Stabilizes transition states via resonance, accelerating hydrolysis.
-
Cyclooctyl Substituent : Steric effects reduce reaction rates at the adjacent amide site.
This compound’s reactivity profile underscores its versatility in drug design and materials science. Future studies should explore photocatalytic modifications and biocatalytic transformations to expand its synthetic utility.
Scientific Research Applications
Pharmacological Applications
Antimicrobial Activity
Tetrazole derivatives, including N-cyclooctyl-2-(5-methyl-1H-tetrazol-1-yl)benzamide, have been studied for their antimicrobial properties. Research indicates that tetrazole compounds exhibit significant antibacterial and antifungal activities. For instance, a series of synthesized tetrazole compounds demonstrated promising in vitro activity against various bacterial strains, with some derivatives outperforming traditional antibiotics like ampicillin .
Calcium Channel Blocking
Tetrazole compounds are known to act as calcium channel blockers. The specific structural features of this compound may enhance its efficacy in modulating calcium ion influx, which is crucial in managing cardiovascular conditions. This application is supported by patent literature indicating the therapeutic potential of tetrazole derivatives in treating hypertension and related disorders .
Neuropharmacological Effects
Neuroleptic Activity
Research has highlighted the neuroleptic potential of benzamide derivatives, including those with tetrazole moieties. Compounds similar to this compound have been evaluated for their effects on apomorphine-induced stereotyped behavior in animal models, suggesting possible applications in treating psychotic disorders .
Synthesis and Structure-Activity Relationships
The synthesis of this compound involves specific chemical reactions that can influence its biological activity. Structure-activity relationship (SAR) studies are essential for optimizing the pharmacological properties of this compound. Variations in substituents on the benzamide and tetrazole rings can significantly affect potency and selectivity for biological targets .
Case Studies
Mechanism of Action
The mechanism by which N-cyclooctyl-2-(5-methyl-1H-tetrazol-1-yl)benzamide exerts its effects is likely related to its ability to interact with specific molecular targets such as enzymes or receptors. The tetrazole ring can mimic carboxylate groups, allowing it to bind to active sites of enzymes or receptors, thereby inhibiting their activity or altering their function. The cyclooctyl group may enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key benzamide derivatives and their biological activities:
Key Comparative Insights
Role of Heterocyclic Substituents
- Tetrazole vs. However, thiazole-containing compounds (e.g., ) often exhibit stronger antiparasitic activity due to direct enzyme inhibition, whereas tetrazoles may favor antimicrobial or anti-inflammatory effects ().
- Triazole vs. Tetrazole : Triazole-containing benzamides () show moderate antimicrobial activity, likely due to their ability to coordinate metal ions. Tetrazoles, with higher nitrogen content, may enhance electrostatic interactions but require optimized substituents for potency.
Impact of Acyl/Alkyl Chains
- Cyclooctyl vs. Linear Chains: The cyclooctyl group in the target compound likely increases lipophilicity compared to linear acyl chains (e.g., hexanoylamino in ). Bulkier substituents may improve membrane permeability but could reduce solubility.
- Carboxyphenyl vs.
Biological Activity
N-cyclooctyl-2-(5-methyl-1H-tetrazol-1-yl)benzamide is a compound that has garnered attention in medicinal chemistry due to its unique structural features, which include a cyclooctyl group and a tetrazole moiety. This combination may enhance its interaction with biological targets, making it a candidate for therapeutic applications. The compound's molecular formula is C17H23N5O, with a molecular weight of approximately 313.4 g/mol .
Structure and Synthesis
The synthesis of this compound typically involves the reaction of cyclooctylamine with 2-(5-methyl-1H-tetrazol-1-yl)benzoic acid, often facilitated by coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP) . The tetrazole ring enhances the compound's potential bioactivity by mimicking carboxylic acid functionalities, which are critical in many biological interactions .
Biological Activity Overview
This compound exhibits a range of biological activities, including:
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antibacterial and antifungal activities. Its structure allows it to interact with various bacterial enzymes and fungal cell wall components, which could inhibit their growth.
- Anti-inflammatory Effects : Research indicates that compounds containing tetrazole rings can exhibit anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines .
- Neuroleptic Activity : Similar benzamide derivatives have shown promise in treating psychosis by modulating neurotransmitter pathways. The structural similarity may suggest similar mechanisms of action for this compound .
The mechanism by which this compound exerts its biological effects is believed to involve:
- Target Interaction : The compound likely interacts with specific receptors or enzymes, modulating their activity. The tetrazole moiety can mimic carboxylic acids, enhancing binding affinity .
- Pathway Modulation : By influencing various signaling pathways, this compound may alter cellular responses, leading to therapeutic effects such as reduced inflammation or inhibited microbial growth.
Case Studies and Research Findings
Recent studies have focused on the pharmacological potential of tetrazole derivatives similar to this compound:
Comparative Analysis
When compared to other similar compounds, this compound stands out due to its unique cyclooctyl and tetrazole substituents:
| Compound | Unique Features | Biological Activity |
|---|---|---|
| N-benzimidazol-2yl benzamide | Hypoglycemic effects | Antidiabetic |
| 5-phenyltetrazole | High acidity | Antimicrobial |
| N,N-dimethyl hydrazine derivatives | Anti-inflammatory | Antitumor |
Q & A
Q. What are the standard synthetic protocols for benzamide derivatives incorporating tetrazole moieties, and how are intermediates validated?
Synthesis typically involves multistep reactions, such as nucleophilic substitution or cyclization. For example, tetrazole rings can be formed via [2+3] cycloaddition between nitriles and sodium azide in the presence of ammonium chloride ( ). Key intermediates are validated using TLC for purity, melting point determination, and spectroscopic techniques (FT-IR, /-NMR) to confirm functional groups and regiochemistry. Mass spectrometry (MS) is critical for verifying molecular weights, especially for unexpected byproducts ( ) .
Q. How are spectroscopic methods employed to confirm the structure of N-cyclooctyl-2-(5-methyl-1H-tetrazol-1-yl)benzamide?
- FT-IR : Identifies carbonyl (C=O, ~1650–1700 cm) and tetrazole (C=N, ~1500 cm) stretches.
- NMR : -NMR resolves cyclooctyl protons (δ 1.2–2.5 ppm, multiplet) and methyl groups on tetrazole (δ 2.5–3.0 ppm, singlet). -NMR confirms carbonyl carbons (δ ~165–175 ppm) and aromatic/tetrazole carbons.
- MS : High-resolution ESI-MS validates molecular formula (e.g., [M+H] for CHNO). Cross-referencing with synthetic intermediates ensures structural fidelity ().
Q. What solvent systems and catalysts optimize the synthesis of tetrazole-containing benzamides?
Polar aprotic solvents (DMF, DMSO) enhance solubility of azide intermediates, while CuCN or ZnCl catalyzes tetrazole cyclization ( ). Microwave-assisted synthesis (e.g., 100–150°C, 20–30 min) improves yield and reduces side reactions compared to conventional heating (). Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradients) isolates target compounds ( ) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the bioactivity of this compound derivatives?
- Variable Substituents : Modify the cyclooctyl group (e.g., substituent size/rigidity) and tetrazole position (C-5 vs. N-1) to assess steric/electronic effects.
- Biological Assays : Test derivatives against target enzymes (e.g., AMPA receptors, ) using radioligand binding or fluorescence-based assays. IC values and kinetic parameters (K) quantify potency ().
- Computational Modeling : Molecular docking (e.g., AutoDock Vina) identifies key interactions (hydrogen bonds, π-π stacking) with binding pockets ().
Q. What experimental strategies resolve contradictions in reported biological activities of tetrazole-benzamide hybrids?
- Dose-Response Curves : Replicate assays across multiple concentrations to confirm dose dependency (e.g., infarct size reduction in ischemia/reperfusion models, ).
- Metabolic Stability Tests : Use liver microsomes or cytochrome P450 assays to rule out metabolite interference.
- Crystallography : Resolve binding modes via X-ray co-crystallography (e.g., PDB ID: 6ZLH/6ZL4 in ) to validate target engagement ().
Q. How does polymorphism impact the pharmacological profile of benzamide derivatives, and how is it characterized?
Polymorphs (e.g., monoclinic vs. rhombic forms) alter solubility and bioavailability. Techniques:
- PXRD : Distinguishes crystal phases via unique diffraction patterns.
- DSC/TGA : Measures thermal stability (melting points, decomposition).
- Dissolution Testing : Compares dissolution rates in biorelevant media (e.g., FaSSIF). For This compound, metastable polymorphs may require stabilization via excipients ().
Q. What methodologies assess the photopharmacological potential of N-aryl benzamide derivatives?
- Photoisomerization : Irradiate with UV/Vis light (e.g., 365 nm) and monitor E/Z isomer ratios via HPLC or -NMR.
- Biological Toggling : Compare activity of isomers in dark vs. light conditions (e.g., glutamate transporter inhibition in ).
- X-ray Crystallography : Resolve structural changes in binding pockets (e.g., Gly360 interaction in ).
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
